molecular formula C10H11BF4O3 B13347759 (4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid

(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid

Cat. No.: B13347759
M. Wt: 266.00 g/mol
InChI Key: HKJPUBGNSPXIPJ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro, methyl, and trifluoromethyl groups. These substitutions impart distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylphenol and 1,1,1-trifluoro-2-hydroxypropane.

    Borylation Reaction: The key step involves the borylation of the phenyl ring using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.

    Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol).

    Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF or DMSO).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid is primarily based on its ability to participate in chemical reactions through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, the compound may interact with enzymes and other proteins through similar mechanisms, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 2,2,2-Trifluoroacetophenone

Uniqueness

(4-Fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various applications in organic synthesis and scientific research.

Properties

Molecular Formula

C10H11BF4O3

Molecular Weight

266.00 g/mol

IUPAC Name

[4-fluoro-2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H11BF4O3/c1-5-3-8(12)6(4-7(5)11(17)18)9(2,16)10(13,14)15/h3-4,16-18H,1-2H3

InChI Key

HKJPUBGNSPXIPJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)F)C(C)(C(F)(F)F)O)(O)O

Origin of Product

United States

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